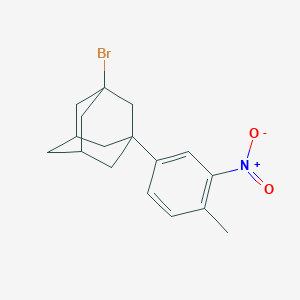

1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane

説明

1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane is a brominated adamantane derivative featuring a 4-methyl-3-nitrophenyl substituent at the 3-position of the adamantane cage. The adamantane core provides rigidity and lipophilicity, while the bromine atom at position 1 and the nitroaryl group at position 3 contribute to its electronic and steric properties. This compound’s unique structure makes it relevant in pharmaceutical and materials science research, particularly in studying structure-activity relationships (SAR) for bioactive molecules or as a precursor in cross-coupling reactions .

特性

IUPAC Name |

1-bromo-3-(4-methyl-3-nitrophenyl)adamantane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2/c1-11-2-3-14(5-15(11)19(20)21)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJHJEXJWUTGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane typically involves multiple steps, starting with the preparation of adamantane derivatives. One common approach is the Friedel-Crafts alkylation, where adamantane is reacted with 4-methyl-3-nitrobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromate ester.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-Bromo-3-(4-methyl-3-aminophenyl)adamantane.

Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles in polar aprotic solvents.

Major Products Formed:

Oxidation: Bromate esters

Reduction: Amines

Substitution: Various substituted adamantane derivatives

科学的研究の応用

1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane is an adamantane derivative with applications in organic and petroleum chemistry. Adamantane derivatives, in general, are used in medicinal chemistry, catalyst development, and nanomaterials because of their unique structural, biological, and stimulus-responsive properties.

Organic Chemistry

Indoles, which can be synthesized using this compound, are important heterocyclic systems found in natural products and drugs and play a crucial role in cell biology. Indole derivatives have garnered attention as biologically active compounds for treating cancer cells, microbes, and various disorders in the human body. Radical benzylic bromination reactions of 4-bromo-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene in high yields (greater than 85%), which is relevant to the synthesis of these compounds.

Petroleum Chemistry

Substituted adamantanes can be synthesized through carbocation or radical intermediates, displaying unique stability and reactivity compared to simple hydrocarbon derivatives. Radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, yielding various products with diverse functional groups. Unsaturated adamantane derivatives can be used as starting materials for synthesizing functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids.

作用機序

The mechanism by which 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell wall synthesis.

Anticancer Activity: Inhibits enzymes or signaling pathways related to cell division and apoptosis.

類似化合物との比較

Comparison with Similar Compounds

Thermal and Chemical Stability

Substituent position significantly impacts stability:

- 1-Methyladamantane (1-MA) has higher thermal stability than 2-MA due to bridgehead substitution reducing steric strain .

- Barocaloric 1-haloadamantanes (e.g., 1-chloro, 1-bromo) exhibit entropy changes (~50 J/mol·K) comparable to adamantane but with increased hysteresis, suggesting molecular symmetry influences phase transitions .

Comparison :

The bromine at position 1 in the target compound may confer stability akin to 1-MA, while the bulky 4-methyl-3-nitrophenyl group at position 3 could introduce steric hindrance, affecting crystallization or reactivity.

Pharmacological Analogues

- 4-Phenyl-para-carborane derivatives showed 10× higher estrogen receptor binding than adamantane analogs, emphasizing the role of substituent geometry .

- 1-Aminoadamantane amides displayed antiviral activity (IC₅₀ ≈ 0.03 µM) with low cytotoxicity, suggesting brominated derivatives may similarly balance potency and safety .

Data Tables

Table 1: Key Properties of Selected Adamantane Derivatives

生物活性

1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that influences its interaction with biological targets. The presence of a bromine atom and a nitrophenyl group enhances its reactivity and biological profile.

This compound interacts with various biomolecules through:

- Hydrogen bonding : Facilitates interactions with enzymes and receptors.

- Hydrophobic interactions : Enhances binding affinity to lipid membranes.

- π-π stacking : Stabilizes interactions with aromatic amino acids in proteins.

These interactions may modulate enzyme activity, receptor signaling, and other cellular processes, contributing to the compound's biological effects.

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties. Specifically, compounds similar to this compound have been shown to inhibit viral replication in various studies. For instance, azaadamantane derivatives have demonstrated efficacy against viruses such as influenza and HIV at low concentrations .

Anticancer Properties

The compound has been explored for its anticancer potential. Studies have shown that adamantane derivatives can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and death. For example, compounds derived from adamantane have shown promise in inhibiting tumor growth in vitro and in vivo models .

Table: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study examining the antiviral effects of adamantane derivatives, this compound was tested against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound could serve as a lead for developing new antiviral agents .

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane, and what methodological considerations are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves halogenation and nitration steps on adamantane derivatives. Key steps include:

- Bromination : Use of bromine (Br₂) in carbon tetrachloride (CCl₄) under controlled conditions. For example, bromination of adamantane derivatives can yield 1-bromoadamantane, though yields may be low (e.g., 2% in some cases) due to competing side reactions .

- Nitration and Functionalization : Introduction of the 4-methyl-3-nitrophenyl group via Friedel-Crafts alkylation or electrophilic substitution, requiring catalysts like AlCl₃ or acidic conditions .

- Purification : Sublimation or recrystallization (e.g., from ethanol/water mixtures) to isolate the product, as described in adamantane derivative protocols .

Q. Critical Considerations :

- Catalyst selection (e.g., AlCl₃ enhances isomerization efficiency) .

- Reaction time and temperature to minimize decomposition (e.g., slow addition of bromine over 27 hours ).

- Use of inert atmospheres to prevent oxidation of intermediates.

Table 1 : Example Synthetic Routes and Yields

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination in CCl₄ | Br₂, CCl₄, 6 days, RT | 2% | |

| Isomerization with AlCl₃ | AlCl₃-HCl, 40 atm H₂ | 30–40% |

Advanced Question

Q. How do computational studies inform the reaction mechanisms and regioselectivity in the synthesis of brominated adamantane derivatives?

Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP-D3(BJ)/6-311++G**) are used to model reaction pathways. For example:

- Transition State Analysis : Identifies energy barriers (ΔEtot = 15.1 kcal/mol for alkylation with ethylene ).

- Regioselectivity : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to specific adamantane positions. Computational maps of electrostatic potential surfaces can predict reactive sites .

Table 2 : Computational Parameters for Alkylation Studies

| Functional | Basis Set | ΔE (kcal/mol) | Application |

|---|---|---|---|

| B3LYP-D3(BJ) | 6-311++G** | 15.1 | Vinyl adamantane formation |

| Hybrid DFT (Becke ‘93) | Gradient-corrected | N/A | Thermochemical accuracy |

Basic Question

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves bridgehead protons (δ 1.8–2.2 ppm) and aryl nitro groups (δ 8.0–8.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 347 for C₁₇H₂₀BrNO₂) confirm molecular weight.

- GC-MS/VPC : Monitors reaction progress and purity, as in adamantane bromination studies .

Advanced Question

Q. What strategies resolve contradictions between experimental and computational data in adamantane derivative studies?

Methodological Answer :

- Cross-Validation : Combine DFT predictions with experimental kinetics (e.g., comparing calculated ΔG<sup>‡</sup> to Arrhenius plots) .

- Crystallography : Use single-crystal X-ray diffraction (e.g., SHELX refinement ) to resolve ambiguous NMR assignments, such as distinguishing diketone vs. dihydroxy forms .

Basic Question

Q. What safety protocols are essential when handling brominated adamantane derivatives?

Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Use dry sand or alcohol-resistant foam for bromine leaks .

- First Aid : Immediate 15-minute rinsing for eye/skin exposure; medical consultation required .

Advanced Question

Q. How do nitro and bromo substituents affect the electronic structure of adamantane derivatives?

Methodological Answer :

- DFT Analysis : Bromine increases electrophilicity at the bridgehead, while nitro groups reduce electron density on the aryl ring. HOMO-LUMO gaps predict reactivity toward nucleophilic/electrophilic agents .

- Solvent Effects : Polar solvents stabilize charge-separated intermediates in nitration reactions .

Basic Question

Q. What purification methods are optimal for adamantane derivatives?

Methodological Answer :

- Sublimation : Effective for high-melting-point compounds (e.g., adamantane sublimes at 209–212°C ).

- Recrystallization : Ethanol/water mixtures yield >98% purity for brominated derivatives .

Advanced Question

Q. How can adamantane derivatives be applied in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。